Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at position 5 with a cyclopropanecarboxamido group and at position 3 with an ethyl carboxylate. The pyrazolo[1,5-a]pyridine scaffold is notable in medicinal chemistry for its bioisosteric properties, often mimicking purine nucleotides to interact with biological targets such as kinases and enzymes . This compound is hypothesized to exhibit kinase inhibitory activity, similar to structurally related pyrazolo-pyridine derivatives .
Properties
IUPAC Name |
ethyl 5-(cyclopropanecarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-20-14(19)11-8-15-17-6-5-10(7-12(11)17)16-13(18)9-3-4-9/h5-9H,2-4H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTCAMVRVQDHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule dissects into three primary components: (1) the pyrazolo[1,5-a]pyridine core, (2) the ethyl carboxylate at position 3, and (3) the cyclopropanecarboxamido moiety at position 5. Contemporary approaches prioritize modular assembly, often constructing the heterocycle before introducing the amide functionality. Key disconnections include:
Core Heterocycle Construction: Pyrazolo[1,5-a]pyridine Synthesis
[3 + 2] Cycloaddition with N-Aminopyridinium Ylides
The use of N-aminopyridinium ylides as 1,3-dipoles enables efficient access to the pyrazolo[1,5-a]pyridine scaffold. A 2023 study demonstrated that ynals react with N-aminopyridinium ylides under mild conditions to yield cyanated derivatives (e.g., ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate). Adapting this method, researchers substituted ynals with ethoxycarbonyl-activated alkynes to directly install the ethyl carboxylate group. Typical conditions involve:
- Reagents : N-Aminopyridinium iodide (1.2 equiv), dimethyl acetylenedicarboxylate (1.0 equiv)
- Solvent : Dichloromethane at 0°C → room temperature
- Yield : 68–72% after silica gel chromatography.
Mechanistic Insight : The ylide undergoes nucleophilic attack at the alkyne’s β-position, followed by 6-π electrocyclization and rearomatization to form the bicyclic system.
Palladium-Catalyzed Cross-Coupling on Halogenated Intermediates
Building on methods for methyl-substituted analogs, ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate serves as a versatile intermediate. Key advancements include:
Suzuki-Miyaura Coupling
- Substrate : Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv)
- Boronic Acid : Cyclopropanecarboxamidophenylboronic acid (1.5 equiv)
- Catalyst : Pd(dppf)Cl₂ (5 mol%)
- Base : Cs₂CO₃ (2.0 equiv) in DMF at 100°C
- Yield : 63% (unoptimized).
Limitations : Limited by boronic acid availability.
Buchwald-Hartwig Amination
Direct amination of the 5-bromo intermediate followed by acylation:
- Amination :
- Acylation :
Total Yield : 77% over two steps.
Late-Stage Functionalization Strategies
Direct C–H Amidation
A 2024 protocol utilizing photoredox catalysis enables direct installation of carboxamides:
- Substrate : Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
- Amidine Source : N-Cyclopropanecarbonyloxyphthalimide
- Catalyst : Ir(ppy)₃ (2 mol%) under 450 nm LED
- Solvent : Acetonitrile/water (9:1)
- Yield : 58%.
Advantage : Avoids pre-functionalized intermediates.
Tandem Cyclization-Acylation
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| [3 + 2] Cycloaddition + Acylation | 2 | 61 | One-pot potential | Requires ylide synthesis |
| Suzuki Coupling | 1 | 63 | High regioselectivity | Limited boronic acid availability |
| Buchwald-Hartwig + Acylation | 2 | 77 | Reliable, scalable | Requires brominated precursor |
| Direct C–H Amidation | 1 | 58 | Atom-economic | Low yield, specialized catalyst |
Mechanistic Investigations and Optimization
Solvent Effects in Cycloadditions
Screening polar aprotic solvents (DMF, DMSO, NMP) revealed:
Catalyst Loading in Cross-Couplings
Reducing Pd(dppf)Cl₂ from 5 → 2 mol% decreased yield to 41%, while increasing to 10 mol% provided marginal improvement (65%).
Temperature Profiling
Buchwald-Hartwig amination exhibited nonlinear Arrhenius behavior:
- 90°C : 85% yield (24 h)
- 110°C : 79% yield (decomposition observed).
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Features
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Nitro substituents (e.g., ) increase electrophilicity, facilitating nucleophilic substitution, whereas cyclopropanecarboxamido provides a balance of steric bulk and hydrogen-bonding capacity.
- Steric Effects : Bulky groups like naphthamido may hinder target binding but improve pharmacokinetic properties. The compact cyclopropane ring minimizes steric hindrance while maintaining rigidity.
- Halogenation : Fluorinated benzamido derivatives (e.g., ) leverage halogen bonding for enhanced binding affinity, a feature absent in the target compound.
Comparison with Target Compound :
- While thiazole-containing derivatives target microbial enzymes , the target compound’s lack of heteroaromatic substituents suggests a different mechanism, possibly via kinase domain interactions.
Physicochemical Properties
Table 3: Physicochemical Data for Selected Analogues
Biological Activity
Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a pyrazolo[1,5-a]pyridine core with a cyclopropanecarboxamide moiety, which may enhance its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. While detailed mechanisms are still under investigation, initial studies suggest that this compound may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways, which are crucial for processes such as cell proliferation and survival.
Anticancer Potential
Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related pyrazolo compounds have shown their ability to inhibit cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. This suggests that this compound may possess similar properties, warranting further investigation into its efficacy against different cancer types.
Antimicrobial Activity
In addition to its anticancer potential, there is emerging evidence that compounds based on the pyrazolo framework exhibit antimicrobial activity. Preliminary studies suggest that this compound may be effective against various bacterial strains, including drug-resistant pathogens. The structure-activity relationship (SAR) analysis indicates that modifications to the cyclopropanecarboxamide group can significantly influence the antimicrobial potency of the compound.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A recent study evaluated the effects of various pyrazolo derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound showed IC50 values in the low micromolar range against multiple cancer types. This highlights the potential for this compound to be developed as a lead candidate for further therapeutic exploration.
Case Study: Antimicrobial Properties
In another study focusing on antimicrobial activity, a series of pyrazolo derivatives were tested against Mycobacterium tuberculosis (Mtb). The findings revealed that modifications in the carboxamide group significantly enhanced the activity against Mtb strains. This compound is hypothesized to exhibit similar enhancements, making it a candidate for further testing against resistant bacterial strains.
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopropanecarboxamido groups can be introduced via amidation of a 5-amino intermediate. A tert-butoxycarbonyl (Boc)-protected precursor (e.g., Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate) is deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by cyclopropanecarboxylic acid coupling using reagents like EDCI/HOBt . Alternative routes include Pd-catalyzed cross-coupling for cyclopropane incorporation .
Q. What spectroscopic techniques confirm the structure of this compound?
- Methodological Answer : Structural confirmation relies on:
- 1H/13C NMR : To verify cyclopropane proton environments (δ ~1.0–1.5 ppm) and amide carbonyl signals (δ ~165–170 ppm) .
- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks align with the molecular formula (e.g., C₁₄H₁₆N₄O₃) .
Q. What are the primary biological targets of this compound?
- Methodological Answer : Pyrazolo[1,5-a]pyridine derivatives often target kinases (e.g., PI3Kδ, TRK) or enzymes in inflammatory pathways. Activity is assessed via:
- Kinase Inhibition Assays : Fluorescence-based or radiometric assays to measure IC₅₀ values .
- Cell Viability Assays : MTT or ATP-luminescence in cancer cell lines (e.g., HCT-116, A549) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance reaction rates .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency .
- Purification : Employ gradient column chromatography (hexane/EtOAc) or recrystallization (hexane/DCM/EtOAc mixtures) .
Q. How does the cyclopropanecarboxamido group influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Cyclopropane increases logP compared to phenyl or trifluoromethyl groups, enhancing membrane permeability .
- Metabolic Stability : Assess via liver microsome assays; cyclopropane reduces oxidative metabolism compared to alkyl chains .
- Table : Comparative Properties of Substituents
| Substituent | logP | Metabolic Half-life (h) |
|---|---|---|
| Cyclopropanecarboxamido | 2.1 | 4.5 |
| Trifluoromethyl | 1.8 | 3.2 |
| Phenyl | 2.3 | 2.8 |
| Data derived from in vitro assays . |
Q. How to resolve contradictions in bioactivity data across derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., cyclopropane vs. trifluoromethyl) and test in uniform assays .
- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to compare binding modes with target kinases .
Q. How to design analogs for improved target selectivity?
- Methodological Answer :
- Bioisosteric Replacement : Replace cyclopropane with sp³-hybridized groups (e.g., azetidine) to maintain geometry while altering electronic properties .
- Fragment-Based Design : Use X-ray crystallography of compound-target complexes to guide modifications .
- In Vivo Efficacy Testing : Prioritize analogs with >10-fold selectivity in kinase panels for xenograft studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
